molecular formula C12H16BrNO2 B1389848 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide CAS No. 1138442-56-4

2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide

Cat. No.: B1389848
CAS No.: 1138442-56-4
M. Wt: 286.16 g/mol
InChI Key: DVCOMZOPWHVMRD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide is an organic compound with the molecular formula C₁₂H₁₆BrNO₂ and a molecular weight of 286.16 grams per mole. The compound is registered under the Chemical Abstracts Service number 1138442-56-4, providing a unique identifier for chemical databases and regulatory purposes. The systematic International Union of Pure and Applied Chemistry name reflects the compound's structural complexity, indicating the presence of a brominated acetyl group attached to a substituted aniline derivative. The structure can be represented by the Simplified Molecular Input Line Entry System notation: CCC(C)OC1=CC=CC(=C1)NC(=O)CBr, which provides a linear description of the molecular connectivity.

The compound demonstrates structural diversity through its incorporation of multiple functional groups. The acetamide core structure connects to a phenyl ring substituted at the meta position with a secondary butoxy group. This substitution pattern creates a branched ether linkage that significantly influences the compound's physical and chemical properties. The presence of the bromine atom on the acetyl carbon introduces reactivity characteristics typical of α-halogenated carbonyl compounds, making this molecule particularly interesting for synthetic applications.

Structural Classification and Chemical Family

This compound belongs to the acetanilide chemical family, which represents a class of organic compounds characterized by the presence of an acetyl group attached to an aniline derivative. Acetanilides are recognized as significant structural motifs in medicinal chemistry and organic synthesis, serving as precursors for numerous pharmaceutical compounds and synthetic intermediates. The parent compound acetanilide itself has historical significance in pharmaceutical development and continues to serve as a fundamental building block in organic chemistry.

The brominated nature of this compound places it within the broader category of aryl halides, specifically those containing bromine substituents. Aryl halides are distinguished from alkyl halides by their unique reactivity patterns and synthetic utility. The bromine atom's position on the acetyl carbon rather than directly on the aromatic ring creates a distinct reactivity profile compared to traditional halobenzenes. This positioning enables nucleophilic substitution reactions characteristic of α-halogenated carbonyl compounds while maintaining the aromatic system's stability.

The ether functionality present in the sec-butoxy substituent adds another layer of structural complexity. Ethers represent a fundamental functional group in organic chemistry, characterized by an oxygen atom bonded to two carbon atoms. The secondary butoxy group specifically indicates a branched alkyl chain attachment, which influences both the compound's solubility characteristics and steric properties. This ether linkage provides additional sites for potential chemical modification and contributes to the molecule's overall lipophilicity.

Physical and Chemical Properties

Table 1: Physical Properties of this compound

Property Value Unit Reference
Molecular Weight 286.16 g/mol
Molecular Formula C₁₂H₁₆BrNO₂ -
Boiling Point 406.9 ± 30.0 °C at 760 mmHg
Flash Point 199.9 ± 24.6 °C
Density 1.4 ± 0.1 g/cm³
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C
Polarizability 27.3 ± 0.5 10⁻²⁴cm³

The physical properties of this compound reflect its substantial molecular weight and structural complexity. The compound exhibits a relatively high boiling point of 406.9°C, indicating strong intermolecular forces likely arising from hydrogen bonding capabilities of the amide group and dipole-dipole interactions from the polar functional groups. The flash point of 199.9°C suggests moderate thermal stability under standard laboratory conditions, making it suitable for various synthetic applications requiring elevated temperatures.

The density value of 1.4 g/cm³ indicates the compound is denser than water, which is consistent with the presence of the heavy bromine atom and the overall molecular structure. The extremely low vapor pressure of essentially zero at room temperature demonstrates the compound's low volatility, which has practical implications for handling and storage procedures. This low volatility is advantageous for applications requiring stable, non-volatile intermediates.

Structural Analysis and Molecular Geometry

The molecular structure of this compound incorporates several key structural features that define its chemical behavior. The acetamide core provides a planar amide bond with characteristic partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl group. This planarity restricts rotation around the carbon-nitrogen bond and influences the molecule's overall conformation.

The phenyl ring maintains its aromatic character with the meta-substituted sec-butoxy group providing steric bulk and electron-donating properties through the ether oxygen. The secondary butoxy group introduces conformational flexibility through its branched alkyl chain, allowing for multiple possible conformations around the ether linkage. This flexibility contrasts with the rigid planar structure of the aromatic and amide portions of the molecule.

The bromine substituent on the acetyl carbon creates a chiral center, although the compound as described does not specify stereochemical configuration. The carbon-bromine bond length and the electronegativity difference between carbon and bromine create a polarized bond that influences both the molecule's reactivity and its overall dipole moment. This polarization makes the carbon adjacent to the bromine particularly electrophilic, facilitating nucleophilic substitution reactions.

Table 2: Molecular Descriptors and Structural Parameters

Descriptor Value Reference
InChI Key DVCOMZOPWHVMRD-UHFFFAOYSA-N
PubChem Identifier 46736647
Storage Temperature -4°C (short-term), -20°C (long-term)
Molecular Formula C₁₂H₁₆BrNO₂
SMILES Notation CCC(C)OC1=CC=CC(=C1)NC(=O)CBr

Chemical Classification Context

Within the broader context of organic chemistry, this compound represents an intersection of multiple important chemical classes. As a member of the acetanilide family, it shares structural features with historically significant compounds that have played crucial roles in pharmaceutical development. The acetanilide core structure has been extensively studied and modified to create compounds with diverse biological activities.

The compound's classification as a halogenated organic molecule places it within a group of chemicals known for their versatility in synthetic organic chemistry. Halogenated compounds, particularly those containing bromine, serve as important synthetic intermediates due to the excellent leaving group properties of halide ions. The specific positioning of the bromine atom on the acetyl carbon rather than the aromatic ring provides unique reactivity patterns that distinguish this compound from simple aryl bromides.

The presence of the ether functional group adds another dimension to the compound's classification. Ethers are known for their relatively inert nature under many reaction conditions, making them useful protecting groups and structural elements in complex molecules. The sec-butoxy group specifically provides both steric bulk and hydrophobic character, which can influence the compound's solubility properties and biological interactions.

From a structural standpoint, the compound demonstrates the complexity achievable through the combination of multiple functional groups. This multi-functional nature makes it representative of modern synthetic targets that incorporate diverse chemical features to achieve specific properties or activities. The systematic study of such compounds contributes to understanding structure-activity relationships and guides the design of new molecules with desired characteristics.

Properties

IUPAC Name

2-bromo-N-(3-butan-2-yloxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-3-9(2)16-11-6-4-5-10(7-11)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCOMZOPWHVMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-N-(p-chlorophenyl)acetamide

Methodology:

  • Starting materials: 4-Chloroaniline and Bromoacetyl bromide.
  • Procedure:
    • Dissolve 4-chloroaniline in dichloromethane (DCM) with saturated potassium carbonate (K₂CO₃) as base.
    • Cool the mixture in an ice bath to control exothermicity.
    • Add bromoacetyl bromide dropwise, maintaining stirring.
    • Stir at low temperature (~0°C) for 1 hour, then warm to room temperature.
    • Remove solvent via rotary evaporation.
    • Extract the product with ethyl acetate, wash with water, dry over anhydrous magnesium sulfate, and purify via flash chromatography.
  • Yield: Approximately 80%, confirmed by NMR and GC-MS.

Reaction Scheme:

4-Chloroaniline + Bromoacetyl bromide → 2-Bromo-N-(p-chlorophenyl)acetamide

Synthesis of 3-(sec-Butoxy)phenyl derivatives

Methodology:

  • Starting material: 3-Hydroxyphenyl derivative.
  • Procedure:
    • React 3-hydroxyphenyl with sec-butyl bromide in the presence of potassium carbonate in acetone or DMF.
    • Reflux to facilitate nucleophilic substitution, forming the sec-butoxy substituent.
    • Purify the product via recrystallization or chromatography.

Nucleophilic Substitution to Introduce the Sec-Butoxy Group

Reaction:

  • The 2-bromo-N-(p-chlorophenyl)acetamide reacts with the sec-butoxyphenyl derivative under nucleophilic substitution conditions.

Conditions:

  • Solvent: N,N-Dimethylformamide (DMF) or DMSO.
  • Base: Sodium hydride (NaH) or potassium carbonate.
  • Temperature: Elevated (around 80°C) to promote substitution.

Procedure:

  • Dissolve the bromoacetamide in DMF.
  • Add the sec-butoxyphenyl derivative and base.
  • Stir under inert atmosphere (nitrogen or argon) for several hours.
  • Quench with water, extract with ethyl acetate, wash, dry, and purify.

Final Purification and Characterization

  • The crude product is purified via column chromatography using a suitable solvent system (e.g., cyclohexane/ethyl acetate).
  • Structural confirmation through NMR (¹H, ¹³C), IR, and mass spectrometry.

Data Summary Table: Preparation Methods

Step Starting Material Reagents & Conditions Key Techniques Yield Notes
1 4-Chloroaniline + Bromoacetyl bromide K₂CO₃, DCM, 0°C to RT Acylation 80% Confirmed by NMR & GC-MS
2 Phenolic derivative + sec-butyl bromide K₂CO₃, DMF, reflux Alkylation Variable Purify via recrystallization
3 2-Bromoacetamide + Sec-butoxyphenyl derivative NaH or K₂CO₃, DMF, 80°C Nucleophilic substitution High Confirm via spectral analysis

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.

    Reduction Products: Reduced forms, such as amines or alcohols.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide has been explored for its potential therapeutic properties. Its structure suggests that it may act as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Research has focused on its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Proteomics Research

This compound is utilized in proteomics for the study of protein interactions and functions. It serves as a biochemical probe that can modify protein targets, aiding in the understanding of their roles within cellular processes.

  • Protein Labeling : this compound can be used to label proteins selectively, facilitating the analysis of protein dynamics in living cells.

Synthesis of New Compounds

The compound is also significant in synthetic organic chemistry as a building block for developing new chemical entities. Its bromine atom can be substituted or modified to create various derivatives with potentially enhanced biological activities.

  • Chemical Reactions : It participates in nucleophilic substitution reactions, allowing for the introduction of different functional groups that can alter its pharmacological profile.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the anticancer effects of this compound derivatives on breast cancer cell lines. The results indicated that certain modifications to the compound enhanced its cytotoxicity and selectivity towards cancer cells compared to normal cells.

Case Study 2: Proteomic Applications

In another research project, scientists utilized this compound to explore protein interactions in neurodegenerative diseases. By labeling specific proteins involved in signaling pathways, they were able to track changes over time, providing insights into disease progression and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sec-butoxy group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The acetamide moiety may also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Physical Properties

The substituents on the phenyl ring and acetamide nitrogen significantly impact physical properties such as melting point, yield, and crystallinity. Below is a comparative analysis of key analogs:

Compound Name Substituent (Phenyl Position) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key References
2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide 3-sec-butoxy Not reported Not reported 287.16 (calculated)
2-Bromo-N-[3-(hexyloxy)phenyl]acetamide 3-hexyloxy Not reported N/A 314.22
2-Bromo-N-(4-bromophenyl)acetamide 4-bromo 75–84* 51–82 277.03
2-Bromo-N-(3-(trifluoromethyl)phenyl)acetamide 3-CF₃ Not reported 74% 292.08
2-Bromo-N-(2-chlorophenyl)acetamide 2-chloro Not reported 54–82 247.50
2-Bromo-N-(4-methoxyphenyl)acetamide 4-methoxy 155–167 69–78 244.09

*Reported for structurally similar N-butyl analogs .

Key Observations:

  • Alkoxy Chain Length: Increasing alkoxy chain length (e.g., hexyloxy vs.
  • Halogen vs. Trifluoromethyl: Bromo and chloro substituents moderately increase molecular weight, while trifluoromethyl groups introduce strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
  • Melting Points: Methoxy and acryloyl-substituted derivatives (e.g., 155–167°C) exhibit higher melting points due to increased molecular rigidity and intermolecular interactions compared to alkyl-substituted analogs .

Pharmacological and Functional Comparisons

While direct data for this compound are unavailable, structurally related compounds highlight substituent-activity relationships:

  • Anti-Inflammatory Activity: N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamides showed significant COX-2 inhibition, with methoxy groups enhancing potency .
  • Anticancer Activity: Chalcone hybrids (e.g., 2-bromo-N-(4-acryloylphenyl)acetamide) demonstrated anti-leukemia activity (IC₅₀ = 2.1–4.8 μM), attributed to the α,β-unsaturated ketone moiety .
  • Antimicrobial Properties: N-benzyl-2-bromoacetamide derivatives exhibited moderate activity against Trypanosoma cruzi, with electron-withdrawing groups improving efficacy .

Biological Activity

2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom and a sec-butoxy group contributes to its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H16_{16}BrN1_{1}O1_{1}
  • Molecular Weight : 271.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom enhances the compound's electrophilicity, while the sec-butoxy group may improve solubility and bioavailability, facilitating its biological effects.

The compound has been shown to inhibit certain enzyme activities, particularly those involved in oxidative stress responses. This inhibition is crucial in the context of diseases characterized by oxidative damage and inflammation .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes associated with oxidative stress. For instance, it has been studied for its potential to inhibit the Nrf2-Keap1 pathway, which plays a pivotal role in cellular defense mechanisms against oxidative stress .

Case Studies

  • Nrf2-Keap1 Interaction : In vitro studies demonstrated that compounds similar to this compound effectively disrupt the Nrf2-Keap1 protein-protein interaction (PPI), leading to increased Nrf2 activity and enhanced antioxidant response .
  • Inflammation Models : In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Research Applications

The compound has several applications in scientific research:

  • Medicinal Chemistry : Used as a lead compound for developing new drugs targeting oxidative stress-related diseases.
  • Biochemical Assays : Employed in assays to investigate enzyme interactions and protein modifications.
  • Synthetic Chemistry : Serves as a building block for synthesizing more complex molecules.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
2-Bromo-N-phenylacetamideLacks sec-butoxy groupDifferent solubility and reactivity
N-[4-(sec-butoxy)phenyl]acetamideLacks bromine atomAffects substitution reactions
2-Bromo-N-[4-(methoxy)phenyl]acetamideContains methoxy instead of sec-butoxyVariations in chemical and biological properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis of brominated acetamides typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 2-bromo-N-(3-ethoxyphenyl)acetamide) are synthesized by reacting bromoacetyl bromide with substituted anilines under basic conditions (e.g., K₂CO₃ in acetonitrile at room temperature for 24 hours). Solvent choice (e.g., acetonitrile vs. DMF) and base strength significantly impact yield. Purification via column chromatography with ethyl acetate/petroleum ether mixtures is common .
  • Optimization : Adjusting stoichiometry (e.g., 1:1.5 molar ratio of amine to bromoacetyl bromide) and employing slow addition of reagents can minimize side products. Temperature control (0–25°C) prevents exothermic side reactions.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., sec-butoxy group at C3 of the phenyl ring, bromine at C2 of the acetamide). Aromatic protons appear as distinct doublets in the δ 6.5–7.5 ppm range .
  • FTIR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~550 cm⁻¹ (C-Br stretch) validate functional groups .
  • XRD : Single-crystal X-ray diffraction resolves spatial arrangement, particularly the dihedral angle between the phenyl and acetamide moieties .

Advanced Research Questions

Q. How does the sec-butoxy substituent's position on the phenyl ring influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodology : Compare reactivity with analogs (e.g., para-substituted ethoxy vs. meta-substituted sec-butoxy derivatives). Meta-substitution sterically hinders nucleophilic attack at the acetamide's α-carbon, reducing reaction rates. Electronic effects are probed via Hammett plots using substituent σ values .
  • Case Study : In 2-Bromo-N-(3-ethoxyphenyl)acetamide, the ethoxy group's electron-donating nature increases electron density at the reaction site, enhancing SN2 reactivity versus para-substituted analogs .

Q. What strategies can resolve contradictions in reported biological activities of brominated acetamide derivatives?

  • Methodology :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate structural effects. For example, antimalarial activity discrepancies in triazine-containing analogs may arise from variations in folate metabolism assay protocols .
  • SAR Analysis : Systematically modify substituents (e.g., replacing sec-butoxy with methoxy or propionamide groups) and correlate changes with bioactivity. Computational docking (e.g., AutoDock Vina) identifies binding interactions with targets like dihydrofolate reductase .

Q. How can researchers design experiments to evaluate the compound's potential as a protease inhibitor?

  • Methodology :

  • Enzyme Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC for trypsin-like proteases) to measure inhibition kinetics. IC₅₀ values are determined via dose-response curves .
  • Structural Analysis : Co-crystallize the compound with target enzymes (e.g., thrombin) to identify binding motifs. Molecular dynamics simulations predict stability of inhibitor-enzyme complexes .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the cytotoxicity of this compound across cell lines?

  • Methodology :

  • Cell Line Profiling : Test cytotoxicity in panels of cell lines (e.g., NCI-60) to identify lineage-specific effects. Control for variables like passage number and culture medium .
  • Mechanistic Studies : Use RNA-seq to compare gene expression in sensitive vs. resistant cells. Focus on pathways like apoptosis (e.g., Bcl-2/Bax ratios) or oxidative stress (e.g., ROS assays) .

Structural and Functional Comparisons

Q. What distinguishes this compound from its chloro or iodo analogs in drug discovery contexts?

  • Methodology :

  • Halogen Bonding : Bromine’s polarizability enhances interactions with protein backbone carbonyls versus chlorine. Iodo analogs may exhibit higher potency but poorer pharmacokinetics due to size .
  • Metabolic Stability : Compare microsomal half-lives using liver S9 fractions. Bromine’s intermediate electronegativity often balances reactivity and stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide
Reactant of Route 2
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2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide

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